molecular formula C13H10N4S B258806 6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline

6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline

Cat. No. B258806
M. Wt: 254.31 g/mol
InChI Key: LUHFYEOSPFBJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for various research purposes.

Scientific Research Applications

6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline has shown potential applications in various scientific research fields. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential anti-cancer properties. It has also been studied for its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline is not fully understood. However, studies have shown that this compound may work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation. It may also work by modulating certain signaling pathways in the brain that are involved in memory and learning.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline in lab experiments is its unique chemical structure, which makes it an attractive candidate for various research purposes. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on 6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline. One direction is to further study its potential anti-cancer properties and its mechanism of action. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline involves a multi-step process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 2-aminothiophenol with 2-cyanobenzaldehyde to form 2-(2-cyanophenyl)-benzo[d]thiazol-6-ol. This intermediate compound is then reacted with 3-methyl-1H-1,2,4-triazole-5(4H)-thione to produce 6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline.

properties

Product Name

6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline

Molecular Formula

C13H10N4S

Molecular Weight

254.31 g/mol

IUPAC Name

9-methyl-17-thia-8,12,13,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,13,15-heptaene

InChI

InChI=1S/C13H10N4S/c1-8-10-6-17-13(14-7-15-17)18-12(10)9-4-2-3-5-11(9)16-8/h2-5,7H,6H2,1H3

InChI Key

LUHFYEOSPFBJGS-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C3=C1CN4C(=NC=N4)S3

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1CN4C(=NC=N4)S3

Origin of Product

United States

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